3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
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Overview
Description
3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-dimethoxyphenyl group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the propanol group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe to investigate cellular pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest as a potential drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Phenylamino derivatives: Compounds with phenylamino groups can have comparable chemical reactivity and biological properties.
Uniqueness
What sets 3-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol apart is the combination of its functional groups and the specific arrangement of atoms, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[[4-(2,5-dimethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-30-16-9-10-19(31-2)18(13-16)25-20-17-14-24-28(15-7-4-3-5-8-15)21(17)27-22(26-20)23-11-6-12-29/h3-5,7-10,13-14,29H,6,11-12H2,1-2H3,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQUZYCMGQNXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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